molecular formula C10H10Cl2OS B13185754 3-[(3,5-Dichlorophenyl)sulfanyl]butan-2-one

3-[(3,5-Dichlorophenyl)sulfanyl]butan-2-one

Cat. No.: B13185754
M. Wt: 249.16 g/mol
InChI Key: MNXPKLKLTGYKLJ-UHFFFAOYSA-N
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Description

3-[(3,5-Dichlorophenyl)sulfanyl]butan-2-one is a sulfur-containing aromatic ketone characterized by a 3,5-dichlorophenyl group attached via a sulfanyl (-S-) linkage to a butan-2-one backbone.

Properties

Molecular Formula

C10H10Cl2OS

Molecular Weight

249.16 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)sulfanylbutan-2-one

InChI

InChI=1S/C10H10Cl2OS/c1-6(13)7(2)14-10-4-8(11)3-9(12)5-10/h3-5,7H,1-2H3

InChI Key

MNXPKLKLTGYKLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)SC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-Dichlorophenyl)sulfanyl]butan-2-one typically involves the reaction of 3,5-dichlorothiophenol with butan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dichlorophenyl)sulfanyl]butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

3-[(3,5-Dichlorophenyl)sulfanyl]butan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(3,5-Dichlorophenyl)sulfanyl]butan-2-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the compound’s ability to undergo oxidation and reduction reactions may play a role in its biological activity .

Comparison with Similar Compounds

Urea Derivatives with 3,5-Dichlorophenyl Substituents

Example Compounds :

  • 3-(3,5-Dichlorophenyl)-1,1-dimethylurea
  • 3-(2,4-Dichlorophenyl)-1,1-dimethylurea

Key Differences :

  • Functional Groups : Unlike the sulfanyl-ketone structure of the target compound, these analogs feature urea (-N-(C=O)-N-) groups.
  • Polarity and Solubility: Urea derivatives exhibit higher polarity due to hydrogen-bonding capacity, enhancing water solubility compared to the sulfur-linked butanone.
  • Applications : These compounds are used as analytical standards for pesticide residue testing, reflecting their role in environmental monitoring .

Table 1: Comparison with Urea Derivatives

Property 3-[(3,5-Dichlorophenyl)sulfanyl]butan-2-one 3-(3,5-Dichlorophenyl)-1,1-dimethylurea
Molecular Formula C₁₀H₉Cl₂OS C₉H₉Cl₂N₂O
Functional Groups Sulfanyl, ketone Urea, dichlorophenyl
Key Applications Undefined (potential agrochemical) Analytical standards for pesticides

Procymidone (Dicarboximide Fungicide)

Structure : N-(3,5-Dichlorophenyl)-1,2-dimethylcyclopropane-1,2-dicarboximide .

Key Differences :

  • Core Structure: Procymidone contains a bicyclic dicarboximide group, whereas the target compound has a linear butanone chain.
  • Bioactivity : Procymidone is a commercial fungicide targeting Botrytis cinerea, leveraging the dichlorophenyl group for lipid peroxidation inhibition. The absence of the dicarboximide ring in this compound likely results in divergent biological targets .

Table 2: Comparison with Procymidone

Property This compound Procymidone
Molecular Formula C₁₀H₉Cl₂OS C₁₃H₁₁Cl₂NO₂
Functional Groups Sulfanyl, ketone Dicarboximide, dichlorophenyl
Applications Undefined Fungicide (agricultural use)

Iprodione-Related Metabolites (Imidazolidine-diones)

Example Compound : RP-32490 (3-(3,5-Dichlorophenyl)-2,4-dioxo-1-imidazolidine-carboxamide) .

Key Differences :

  • Heterocyclic Core : RP-32490 features an imidazolidine-dione ring, contrasting with the simpler aliphatic structure of the target compound.
  • Degradation Pathways : Iprodione metabolites like RP-32490 retain fungicidal activity, whereas the sulfanyl-ketone structure may confer distinct metabolic stability or degradation products .

Table 3: Comparison with RP-32490

Property This compound RP-32490
Molecular Formula C₁₀H₉Cl₂OS C₁₀H₇Cl₂N₂O₃
Functional Groups Sulfanyl, ketone Imidazolidine-dione, dichlorophenyl
Bioactivity Undefined Fungicidal metabolite

Phlorisovalerophenone Analogs

Example Compound: 3-Methyl-1-[2,4,6-trihydroxy-3,5-bis(3-methyl-2-butenyl)phenyl]-1-butanone .

Key Differences :

  • Substituents : This analog includes hydroxyl and prenyl groups, increasing polarity and steric bulk compared to the dichlorophenyl-sulfanyl group.
  • Natural Occurrence : Such compounds are often plant-derived, whereas this compound is synthetically oriented .

Biological Activity

3-[(3,5-Dichlorophenyl)sulfanyl]butan-2-one is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. Its structure, featuring a butanone backbone with a sulfanyl functional group and a dichlorophenyl moiety, suggests a range of interactions with biological systems that merit detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C10H10Cl2OSC_{10}H_{10}Cl_2OS, with a molecular weight of 249.16 g/mol. The presence of chlorine atoms at the 3 and 5 positions on the phenyl ring enhances its electronic properties, potentially influencing its reactivity and interactions with biological targets.

Research indicates that this compound exhibits notable biological activity through mechanisms such as:

  • Covalent Bond Formation : It can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activities. This is particularly relevant in studies focused on enzyme inhibition and protein interactions.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymatic pathways, which could have therapeutic implications in drug design.

Biological Activity Overview

The biological activities associated with this compound include:

  • Antioxidant Activity : The compound may exhibit free radical scavenging properties, which are beneficial in mitigating oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies suggest it could inhibit pro-inflammatory mediators, making it a candidate for further investigation in inflammatory disease models.
  • Antimicrobial Properties : Similar compounds have shown antibacterial and antifungal activities, indicating potential for this compound in treating infections.

Data Table: Comparative Biological Activity

The following table summarizes the biological activities observed in various studies related to similar compounds:

Compound NameBiological ActivityReference
This compoundEnzyme inhibition, antioxidant
3-[(2,4-Dichlorophenyl)sulfanyl]butan-2-oneAntioxidant, anti-inflammatory
Mannich BasesAnticancer, antibacterial
Fluconazole DerivativesAntifungal

Case Studies and Research Findings

  • Enzyme Inhibition Studies : In vitro studies have demonstrated that this compound can effectively inhibit enzymes involved in metabolic pathways. For instance, it has shown significant inhibition against aldose reductase, which is implicated in diabetic complications .
  • Antioxidant Activity Assessment : A study measuring the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity indicated that compounds similar to this compound possess considerable antioxidant properties at optimized concentrations .
  • Anti-inflammatory Mechanisms : Research into structurally related compounds has revealed their ability to suppress COX enzymes involved in inflammation. This suggests that this compound may also exhibit similar anti-inflammatory effects .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 3-[(3,5-Dichlorophenyl)sulfanyl]butan-2-one?

Answer:
The compound is typically synthesized via nucleophilic thioether formation. A standard approach involves reacting 3,5-dichlorobenzenethiol with 3-bromobutan-2-one under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Post-reaction, purification is achieved through silica gel chromatography (hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Structural confirmation requires ¹H/¹³C NMR and FT-IR to validate the ketone (C=O stretch ~1700 cm⁻¹) and arylthioether (C-S-C linkage) functionalities .

Advanced: How can researchers optimize LC-MS/MS parameters for trace quantification in environmental matrices?

Answer:
For sub-ppm detection, employ a reversed-phase C18 column (2.1 × 100 mm, 1.7 µm) with a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). Use electrospray ionization (ESI) in negative mode (m/z 277 [M-H]⁻ for the parent ion) and optimize collision energy for fragment ions (e.g., m/z 161, 125). Validate the method using deuterated analogs as internal standards to correct matrix effects. Calibration curves should span 0.1–100 µg/L, with LOQ ≤0.05 µg/L, as demonstrated in pesticide residue analysis .

Basic: What spectroscopic techniques are critical for confirming structural integrity and purity?

Answer:

  • ¹H NMR: Key signals include the methyl group (δ ~2.1 ppm, singlet) adjacent to the ketone and aromatic protons (δ ~7.3 ppm, doublet for 3,5-dichloro substitution).
  • ¹³C NMR: Confirm the ketone carbonyl (δ ~208 ppm) and quaternary aromatic carbons (δ ~135 ppm).
  • FT-IR: Validate the absence of thiol (-SH) contamination (no absorption ~2550 cm⁻¹).
  • HPLC: Use a C18 column (UV detection at 254 nm) with ≥95% purity thresholds, referencing commercial analytical standards .

Advanced: How should researchers address discrepancies in reported solubility data across studies?

Answer:
Discrepancies often arise from solvent polarity, temperature, and purity. Conduct saturation solubility studies in triplicate using USP-class solvents (e.g., water, DMSO, ethanol) at 25°C. Quantify dissolved compound via HPLC-UV (λ = 254 nm) after filtration (0.22 µm nylon). Compare results with computational predictions (e.g., Hansen solubility parameters) to identify outliers. Document crystallinity via XRD, as amorphous forms may exhibit higher apparent solubility .

Advanced: What experimental designs elucidate degradation pathways under hydrolytic or photolytic conditions?

Answer:

  • Hydrolysis: Incubate the compound in buffered solutions (pH 3–10, using sodium acetate/borate/phosphate) at 40°C. Monitor degradation kinetics via LC-MS/MS, identifying products like 3,5-dichlorobenzenesulfinic acid (m/z 205) or butan-2-one derivatives.
  • Photolysis: Expose to UV light (λ = 254 nm) in a quartz reactor; analyze intermediates via high-resolution MS and radical trapping agents (e.g., TEMPO) to confirm ROS-mediated pathways.
  • Stability: Store samples in amber vials at -20°C with desiccants to prevent thioether oxidation .

Basic: What are the primary applications of this compound in agrochemical research?

Answer:
The 3,5-dichlorophenyl moiety is structurally analogous to fungicides like iprodione, suggesting potential as a bioactive intermediate. Researchers screen its efficacy against fungal phytopathogens (e.g., Botrytis cinerea) via microplate assays (IC₅₀ determination) and evaluate structure-activity relationships by modifying the ketone or thioether groups .

Advanced: How can computational modeling predict interactions with biological targets?

Answer:
Perform molecular docking (AutoDock Vina) using crystal structures of fungal cytochrome P450 enzymes. Optimize the compound’s conformation with DFT (B3LYP/6-31G*), focusing on electron density around the thioether for H-bonding or hydrophobic interactions. Validate predictions with mutagenesis studies (e.g., CYP51 Ala304 substitutions) to confirm binding hotspots .

Advanced: What strategies mitigate interference from co-eluting metabolites in complex samples?

Answer:

  • Chromatography: Optimize gradient elution (e.g., 5–95% acetonitrile in 10 min) to separate isomers or metabolites.
  • MS/MS: Use MRM transitions specific to the parent compound (e.g., m/z 277 → 125) and apply differential ion mobility (DMS) to resolve isobaric interferences.
  • Sample Prep: Solid-phase extraction (HLB cartridges) with pH-adjusted loading (pH 2–3) to isolate the neutral compound .

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